molecular formula C16H27N5O2 B2426321 N4-cyclododecyl-5-nitropyrimidine-4,6-diamine CAS No. 450344-86-2

N4-cyclododecyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2426321
CAS No.: 450344-86-2
M. Wt: 321.425
InChI Key: BPEAUVRBARHFMV-UHFFFAOYSA-N
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Description

N4-cyclododecyl-5-nitropyrimidine-4,6-diamine: is an organic compound with the molecular formula C16H27N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a cyclododecyl group attached to the nitrogen atom and nitro groups at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-cyclododecyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives followed by the introduction of the cyclododecyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process. The cyclododecyl group can be introduced through nucleophilic substitution reactions using cyclododecylamine.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrimidine derivatives. The process includes nitration, amination, and cyclododecylation steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N4-cyclododecyl-5-nitropyrimidine-4,6-diamine can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: N4-cyclododecyl-5-nitropyrimidine-4,6-diamine is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: The compound is explored for its potential pharmacological properties. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It may also be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-cyclododecyl-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The cyclododecyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    5-nitropyrimidine-4,6-diamine: Lacks the cyclododecyl group, making it less lipophilic.

    N-cyclohexyl-5-nitropyrimidine-4,6-diamine: Contains a smaller cycloalkyl group, which may affect its reactivity and biological activity.

    N-cyclododecyl-4,6-diaminopyrimidine:

Uniqueness: N4-cyclododecyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of both the cyclododecyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Properties

IUPAC Name

4-N-cyclododecyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c17-15-14(21(22)23)16(19-12-18-15)20-13-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEAUVRBARHFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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